molecular formula C18H18ClNO4 B2683332 [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003236-52-9

[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2683332
CAS No.: 1003236-52-9
M. Wt: 347.8
InChI Key: ZJIDIYQJTFHQJH-UHFFFAOYSA-N
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Description

The compound [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate features a 3-methoxyphenyl group linked via a methylamino-2-oxoethyl moiety to a 2-(4-chlorophenyl)acetate ester. This structure combines aromatic, amide, and ester functionalities, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16-4-2-3-14(9-16)11-20-17(21)12-24-18(22)10-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIDIYQJTFHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzylamine with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts such as pyridine or triethylamine and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized through a multi-step reaction pathway :

  • Amide formation : Reaction of 3-methoxybenzylamine with an acyl chloride in the presence of catalysts like pyridine or triethylamine .

  • Esterification : The amide intermediate is esterified with 4-chlorophenylacetic acid under acidic conditions .

StepReagents/CatalystsSolventKey Reaction
1Acyl chloride, pyridine/TriethylamineDichloromethane/TolueneAmide bond formation
24-Chlorophenylacetic acid, H+ catalystAcidic conditionsEsterification

Reaction Types

The compound undergoes several chemically distinct reactions due to its functional groups:

Oxidation

  • Target : Methoxy group (-OCH₃)

  • Reagents : KMnO₄ or CrO₃ in acidic conditions .

  • Products : Aldehydes or carboxylic acids (e.g., 3-carboxyphenyl derivatives).

Reduction

  • Target : Carbonyl groups (-CO-)

  • Reagents : LiAlH₄ or NaBH₄ .

  • Products : Alcohols (e.g., hydroxyethyl derivatives).

Substitution

  • Target : Chlorophenyl group (-Cl)

  • Reagents : Nucleophiles like NaOMe or KOtBu .

  • Products : Substituted phenyl derivatives (e.g., methoxyphenyl analogs).

Reaction Conditions

Industrial-scale synthesis often employs optimized parameters to maximize yield and purity:

  • Catalysts : K₂CO₃ or CsF for controlled esterification .

  • Solvents : Acetonitrile (MeCN) or 1,4-dioxane for improved reaction efficiency .

  • Temperature : Heated to 65°C for activation of intermediates .

ParameterIndustrial OptimizationLab-Scale Example
CatalystK₂CO₃ (base)Pyridine/Triethylamine
SolventMeCNDichloromethane
Temperature65°CRoom temperature

Major Products

The compound’s reactivity yields diverse products:

Reaction TypeMajor ProductsKey Functional Groups
OxidationCarboxylic acids-COOH
ReductionAlcohols-OH
SubstitutionSubstituted phenyls-OCH₃, -F, -Br

Comparative Analysis

Compared to analogs like [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate, the 4-chlorophenyl moiety enhances stability and reactivity due to chlorine’s electron-withdrawing effects . This substitution influences biological activity, as seen in antimicrobial studies where chlorophenyl derivatives exhibit lower MIC values against Staphylococcus aureus (5.64–77.38 µM).

Mechanistic Insights

The compound’s biological interactions (e.g., antimicrobial activity) are hypothesized to involve:

  • Enzyme inhibition : Binding to bacterial enzymes via the chlorophenyl group.

  • Electrophilic attack : Reactivity of carbonyl groups with nucleophilic targets .

Research Findings

  • Antimicrobial activity : Exhibits broad-spectrum efficacy, with MIC values spanning 2.33–156.47 µM across Gram-positive and Gram-negative bacteria.

  • Structural determinants : Chlorine substitution at the 4-position of the phenyl ring correlates with enhanced potency .

This compound serves as a versatile scaffold for exploring structure-activity relationships in medicinal chemistry, particularly in antimicrobial and anti-inflammatory drug development .

Scientific Research Applications

Pharmacological Applications

1. PDE4 Inhibition
Research indicates that compounds similar to [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate exhibit phosphodiesterase 4 (PDE4) inhibitory activity. PDE4 inhibitors are significant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structure suggests it may enhance cyclic AMP levels, offering therapeutic benefits in managing inflammation and related conditions .

2. Antidepressant Properties
The compound may also possess antidepressant-like effects. Studies have shown that modifications in the methoxy and phenyl groups can influence serotonin and norepinephrine reuptake inhibition, contributing to mood regulation. This property positions the compound as a candidate for developing new antidepressants .

Synthetic Methodologies

1. Synthesis Route
The synthesis of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate can be achieved through various methods, including:

  • Esterification Reactions : Utilizing acetic acid derivatives with amine precursors to form the ester bond.
  • Amine Modification : The introduction of the methoxy group on the phenyl ring can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Table 1: Synthetic Routes for [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

StepReaction TypeReactantsConditions
1EsterificationAcetic acid + Amine precursorAcidic catalyst
2MethylationPhenol derivative + Methylating agentBasic conditions
3PurificationCrude product + Solvent extractionRecrystallization

Industrial Applications

1. Chemical Intermediates
The compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its unique functional groups allow for further modifications, making it versatile in drug development.

2. Research and Development
In research settings, this compound can be utilized to explore structure-activity relationships (SAR) in medicinal chemistry, aiding in the design of more effective therapeutic agents.

Case Studies

1. PDE4 Inhibitors Development
A study highlighted the efficacy of PDE4 inhibitors derived from similar structures, demonstrating significant anti-inflammatory effects in preclinical models. The findings suggest that compounds like [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate could lead to new treatments for respiratory diseases .

2. Antidepressant Activity Assessment
In another study, researchers tested derivatives of this compound for their antidepressant properties using animal models. Results indicated a marked improvement in depressive behaviors, supporting its potential as a novel antidepressant .

Mechanism of Action

The mechanism of action of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen Substitution
  • 4-Chlorophenyl vs. 4-Bromophenyl: The compound in , [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 380179-44-2), differs by replacing chlorine with bromine.
Methoxy Position
  • 3-Methoxy vs. 2-Methoxy: also lists a 2-methoxyphenyl analog.
  • 4-Methoxy :
    describes [2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-methoxyphenyl)acetate (CAS 132589-78-7), where dual 4-methoxy groups enhance electron-donating effects, possibly increasing stability but reducing reactivity compared to the target compound’s 3-methoxy substitution .
Amino Group Variations
  • Methylamino vs. Acetyl or Cyclohexyl Groups: ’s 2-[(2-acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (5383-40-4) replaces methylamino with an acetylated amine, altering hydrogen-bonding capacity and metabolic pathways . ’s cyclohexyl(methyl)carbamoyl derivative introduces bulkier substituents, likely impacting solubility and bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Not explicitly provided ~391 (estimated) 3-MeO, 4-Cl, methylamino-2-oxoethyl ester
[2-(4-Bromophenyl)acetate analog] C₁₉H₁₉BrN₂O₄ 419.27 2-MeO, 4-Br, higher lipophilicity
[4-MeO analog] C₁₈H₁₈O₅ 314.33 Dual 4-MeO, increased electron density
[4-Nitro isoindole analog] C₁₈H₁₁ClN₂O₇ 402.74 Nitro group, isoindole core, higher polarity
  • Solubility: The 4-chlorophenyl group in the target compound likely reduces water solubility compared to non-halogenated analogs but enhances interactions with hydrophobic binding pockets.
  • Stability: The methylamino-2-oxoethyl linkage may be susceptible to enzymatic hydrolysis, similar to esters in (Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate) .

Biological Activity

[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound with potential applications in various biological fields, particularly in medicinal chemistry. Its unique structure, featuring a methoxy group and a chlorophenyl moiety, suggests diverse biological activities that merit detailed exploration.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction involving the reaction of 3-methoxybenzylamine with an appropriate acyl chloride, followed by esterification with 4-chlorophenylacetic acid. The general synthetic route is illustrated below:

  • Formation of Amide Intermediate :
    • React 3-methoxybenzylamine with acyl chloride.
    • Use catalysts such as pyridine or triethylamine.
  • Esterification :
    • React the amide with 4-chlorophenylacetic acid under acidic conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory activity, likely due to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that similar compounds with methoxy and chlorophenyl groups often exhibit such effects, suggesting that [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate may also share this property .

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutic agents:

Cell Line IC50 (µM)
HCT-15 (Colon Carcinoma)<10
A-431 (Skin Carcinoma)<20

These findings highlight the potential of this compound as a lead for developing new anticancer therapies .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cells, such as enzymes or receptors. This interaction can alter cellular signaling pathways, leading to effects such as inhibition of microbial growth or modulation of inflammatory responses. The presence of both methoxy and chlorophenyl groups is thought to enhance binding affinity to these targets .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of various derivatives of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chlorophenyl group significantly influenced antibacterial activity.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that derivatives of [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate exhibited varying degrees of cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate?

  • Methodology :

  • Step 1 : Start with esterification of 2-(4-chlorophenyl)acetic acid with 2-[(3-methoxyphenyl)methylamino]-2-oxoethanol. Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Key Parameters : Temperature (20–40°C), stoichiometric ratios (1:1.2 for acid:amine), and catalyst selection (e.g., DMAP for enhanced reactivity).

Q. How can the compound’s structure be rigorously characterized?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester, amide, and aryl proton environments. IR spectroscopy for carbonyl (C=O) stretches (~1730 cm1^{-1} for esters, ~1650 cm1^{-1} for amides) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration (if crystalline), as demonstrated in structurally similar compounds like 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Experimental Design :
  • pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Analyze degradation via HPLC at 0, 24, 48, and 72 hours. Use photodiode array detection to identify degradation products .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies at 40°C/75% RH for 1–3 months .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions.

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Target Validation : Use orthogonal assays (e.g., fluorometric vs. colorimetric enzyme assays) to confirm inhibition of specific targets like acetylcholinesterase or proteases .
  • Cytotoxicity Profiling : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) to differentiate between target-specific effects and nonspecific toxicity.
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations to correlate structural features (e.g., methoxy group positioning) with activity discrepancies .

Q. How to assess the compound’s environmental fate and ecotoxicological impact?

  • Methodology :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions). Measure half-life in soil/water systems via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Compare EC50_{50} values with structurally related compounds .

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